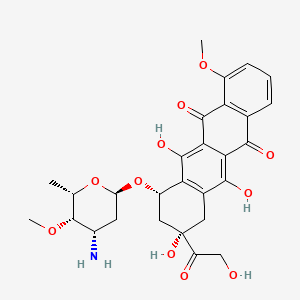

4'-O-Methyldoxorubicin

Description

Structure

3D Structure

Properties

CAS No. |

77121-90-5 |

|---|---|

Molecular Formula |

C28H31NO11 |

Molecular Weight |

557.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H31NO11/c1-11-27(38-3)14(29)7-18(39-11)40-16-9-28(36,17(31)10-30)8-13-20(16)26(35)22-21(24(13)33)23(32)12-5-4-6-15(37-2)19(12)25(22)34/h4-6,11,14,16,18,27,30,33,35-36H,7-10,29H2,1-3H3/t11-,14-,16-,18-,27+,28-/m0/s1 |

InChI Key |

TUEYGBZZQFXBOS-PODHPLMESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC |

Synonyms |

4'-O-methyldoxorubicin 4'-O-methyldoxorubicin hydrochloride, (L-arabino)-(8S-cis)-isomer 4'-O-methyldoxorubicin hydrochloride, (L-lyxo)-(8S-cis)-isomer 4'-O-methyldoxorubicin, (L-arabino)-(8S-cis)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 O Methyldoxorubicin

Chemical Pathways for 4'-O-Methyldoxorubicin Synthesis

The creation of this compound is not a direct, single-step process but rather a multi-stage endeavor that typically begins with the synthesis of its daunorubicin (B1662515) counterpart, which is then chemically converted to the doxorubicin (B1662922) form.

The synthesis of this compound hinges on the initial preparation of 4'-O-methyldaunorubicin. The general strategy involves the glycosidic coupling of the aglycone, daunomycinone (B1669838), with a suitably protected and methylated sugar moiety.

A key pathway involves the condensation of daunomycinone with a 1-chloro derivative of a protected 4-O-methyl-daunosamine analogue. acs.orgnih.gov The daunosamine (B1196630) precursor is first protected, for example, as an N-trifluoroacetyl derivative, to prevent unwanted side reactions at the amino group. The hydroxyl group at the 4'-position is then methylated. This methylated sugar is converted into a glycosyl halide (e.g., a 1-chloro derivative), which serves as the glycosyl donor in the coupling reaction with daunomycinone. acs.org

Following the successful coupling to form N-trifluoroacetyl-4'-O-methyldaunorubicin, the protecting group on the amine is removed under basic conditions (e.g., with aqueous sodium hydroxide) to yield 4'-O-methyldaunorubicin (also referred to as 4'-O-methyldaunomycin). acs.org This compound is then transformed into the corresponding doxorubicin analogue, this compound. This conversion is typically achieved via a two-step process involving bromination at the C-14 position, followed by hydrolysis to introduce the hydroxyl group, a method established for the transformation of daunorubicin to doxorubicin. acs.org

The synthesis of this compound relies on several critical precursor and intermediate compounds. The primary building blocks are the aglycone (the non-sugar portion) and the modified aminosugar. Derivatization of these precursors, particularly through the use of protecting groups, is essential to direct the reaction towards the desired product and ensure high yields.

The aglycone used is typically daunomycinone . The sugar precursor is a derivative of daunosamine , the natural sugar found in doxorubicin and daunorubicin. nih.gov To achieve the target structure, this sugar must be methylated at the 4'-hydroxyl position. To prevent the highly reactive amino group from interfering with subsequent reactions, it is temporarily modified into a less reactive form, a process known as protection. A common protecting group used in this context is the trifluoroacetyl group , forming an N-trifluoroacetyl intermediate. acs.org This intermediate is stable under the conditions required for methylation and glycosylation but can be readily removed at a later stage.

The table below summarizes the key precursors and intermediates involved in the synthesis.

| Compound Type | Specific Compound | Role in Synthesis |

| Aglycone Precursor | Daunomycinone | The tetracyclic core structure to which the sugar is attached. nih.gov |

| Sugar Precursor | Daunosamine | The base aminosugar that is modified. |

| Protected Intermediate | N-Trifluoroacetyl-daunosamine | Protects the 3'-amino group during methylation and coupling. acs.org |

| Methylated Intermediate | N-Trifluoroacetyl-4-O-methyldaunosamine | The methylated sugar moiety prior to activation. acs.org |

| Glycosyl Donor | 1-chloro-N-trifluoroacetyl-4-O-methyldaunosamine | The activated sugar that couples with the aglycone. acs.org |

| Coupled Product | N-Trifluoroacetyl-4'-O-methyldaunorubicin | The direct product of the glycosylation reaction. acs.org |

| Key Precursor Analog | 4'-O-Methyldaunorubicin | The immediate precursor to this compound. acs.orgethernet.edu.et |

Specific Reaction Schemes for Methylation at the 4'-Position

Approaches to Structurally Related Analogue Synthesis

The synthetic framework developed for this compound has been adapted to create a variety of related anthracycline analogs. These efforts are driven by the hypothesis that modifications, particularly to the sugar moiety, can significantly alter the compound's biological profile. osu.eduineosopen.org

As established, 4'-O-Methyldaunorubicin is a key intermediate in the synthesis of this compound and is synthesized by coupling daunomycinone with a protected 4-O-methyl daunosamine derivative. acs.orgnih.gov

A significant area of analogue development has focused on altering the stereochemistry of the sugar moiety. Epirubicin (B1671505) , for instance, is the 4'-epimer of doxorubicin, meaning it differs only in the spatial orientation of the hydroxyl group at the 4' position. google.comnih.govwikipedia.org The synthesis of epirubicin itself can be achieved by producing daunorubicin through fermentation and then performing chemical modifications. google.com One synthetic route to epirubicin analogs involves the oxidation of an N-protected daunorubicin derivative at the 4'-position to form a 4'-keto intermediate. google.com Subsequent stereoselective reduction of this ketone with a suitable reducing agent, such as a borohydride (B1222165) derivative, yields the 4'-epi configuration. google.com

This strategy has been extended to create 4'-epi-4'-O-methyldoxorubicin . The synthesis for this compound begins with a different sugar precursor, L-actinosamine, which is methylated and protected before being coupled with daunomycinone to produce 4'-epi-4'-O-methyldaunorubicin. acs.org This is then converted to the corresponding doxorubicin (adriamycin) analogue in a 65% yield. acs.org

| Analog | Parent Compound | Key Structural Modification | Synthetic Note |

| 4'-O-Methyldaunorubicin | Daunorubicin | Methylation of the 4'-hydroxyl group. | An essential intermediate for this compound. acs.org |

| Epirubicin | Doxorubicin | Inversion of stereochemistry at the 4'-position (epimerization). wikipedia.org | Can be synthesized from daunorubicin via a 4'-keto intermediate. google.com |

| 4'-epi-4'-O-methyldaunorubicin | Daunorubicin | Methylation and epimerization at the 4'-position. | Synthesized using a protected L-actinosamine derivative. acs.org |

| 4'-epi-4'-O-methyldoxorubicin | Doxorubicin | Methylation and epimerization at the 4'-position. | Produced from its daunorubicin analog via C-14 hydroxylation. acs.org |

The sugar portion of anthracyclines is a crucial component for their biological activity, as it interacts with the minor groove of DNA. ineosopen.orgnih.gov Consequently, extensive research has been dedicated to modifying this moiety to enhance target recognition and improve the pharmacological profile. nih.gov

Modifications have gone beyond simple methylation or epimerization. Researchers have explored a wide range of structural changes, including:

Disaccharide Analogs : Novel anthracyclines have been designed where the 3'-amino group is replaced by a hydroxyl group, and a second sugar residue is attached to the first. nih.gov

Azido (B1232118) Group Introduction : Replacing the amino group with an azido group in the sugar structure of daunorubicin has been investigated as a strategy to potentially overcome mechanisms of drug resistance. osu.edu

C-Methyl Analogs : The synthesis of 4'-C-methyl analogues of daunorubicin has been accomplished by coupling daunomycinone with protected 4-C-methyldaunosamine analogues. nih.gov

Attachment of Different Saccharides : Derivatives of doxorubicin have been created by attaching other sugars, such as D-galactose and D-glucose, to the anthracycline structure. ineosopen.org

These explorations underscore the importance of the sugar moiety and the vast chemical space available for creating new anthracycline derivatives with potentially improved properties.

Generation of 4'-O-Methyldaunorubicin and Related Epirubicin Analogs

Optimization of Synthetic Yields and Purity for Research Applications

For any chemical compound intended for research or further development, achieving high yield and purity is paramount. Inefficient syntheses and impure products can lead to unreliable experimental results and complicate downstream applications. The synthesis of complex molecules like this compound presents several challenges, including the potential for side-product formation and difficulties in purification. google.comazom.com

Several strategies are employed to optimize the synthesis of fine chemicals:

Reaction Condition Optimization : Systematically adjusting parameters such as temperature, reaction time, and the concentration of reactants can significantly increase the conversion of starting materials to the desired product while minimizing the formation of byproducts. deskera.com

High-Purity Starting Materials : The purity of the final product is often limited by the quality of the starting materials. Using highly pure precursors, such as purified daunomycinone, can prevent the introduction of impurities that may be difficult to remove later. deskera.com

Advanced Purification Techniques : Standard purification methods like column chromatography are essential. For challenging separations of closely related anthracycline analogs, specialized techniques and equipment may be necessary. google.com The use of Agitated Nutsche Filter Dryers (ANFDs) can be beneficial as they allow for filtration, washing, and drying in a single contained unit, which can minimize product loss and enhance purity. azom.com

Systematic Optimization Methodologies : Modern approaches like Design of Experiments (DoE) allow researchers to study the impact of multiple reaction variables simultaneously. nih.gov This is more efficient than the traditional one-factor-at-a-time (OFAT) approach and can reveal complex interactions between variables, leading to a more robust and optimized process with higher yield and purity. nih.govnih.gov

| Strategy | Objective | Key Considerations |

| Reaction Condition Control | Maximize product formation, minimize byproducts. | Temperature, pressure, reactant concentrations, time. deskera.com |

| Starting Material Quality | Prevent introduction of impurities. | Use of high-purity, well-characterized precursors. deskera.com |

| Purification Methods | Isolate the target compound from unreacted materials and byproducts. | Chromatography, recrystallization, use of specialized equipment like ANFDs. azom.com |

| Design of Experiments (DoE) | Efficiently find optimal reaction conditions. | Systematic variation of multiple factors to model the reaction space. nih.gov |

By implementing these strategies, chemists can enhance the efficiency of the synthesis of this compound, ensuring a reliable supply of high-purity material for research applications.

Analytical Characterization Techniques for Synthetic Products

The confirmation of the structure and purity of synthesized this compound and its intermediates is crucial. A suite of analytical techniques is employed for this purpose, with spectroscopic and chromatographic methods being the most prominent.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of the final product and synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For instance, in the synthesis of the related 4'-epi-4'-O-methyldaunorubicin, the NMR spectrum provides characteristic signals that confirm the structure, such as a doublet for the C5-CH₃ protons and a singlet for the C4-OCH₃ protons on the sugar moiety. acs.org The coupling patterns and chemical shifts of the protons on the anthracycline ring and the sugar provide definitive evidence of the correct structure and stereochemistry. acs.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that the desired chemical modifications have occurred. It provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated mass of this compound. nih.govacs.org

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the molecule, respectively. nih.gov The UV spectrum is characteristic of the anthracycline chromophore, while the IR spectrum can confirm the presence of hydroxyl, carbonyl, and ether functional groups.

Chromatographic Analysis

Chromatographic methods are essential for separating the final product from unreacted starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. researchgate.netnih.gov Reversed-phase HPLC methods are commonly used, employing a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The retention time of the synthesized compound is compared to a reference standard, if available, and the peak area provides a quantitative measure of purity. Gradient elution is often used to effectively separate components with different polarities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of the synthesis and for preliminary purity checks. ethernet.edu.et By comparing the Rf values of the product and starting materials in a suitable solvent system, chemists can quickly assess the conversion.

The table below summarizes the analytical techniques used for the characterization of synthetic this compound.

| Analytical Technique | Purpose | Key Findings / Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Provides detailed information on the chemical environment of individual atoms (¹H, ¹³C), confirming connectivity and stereochemistry. acs.org |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Confirms the mass of the synthesized molecule and its fragments, verifying the addition of the methyl group. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | Determines the percentage purity of the final compound and separates it from impurities and byproducts. researchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity analysis. | Provides a quick assessment of reaction completion by comparing the spots of reactants and products. ethernet.edu.et |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups like C=O (carbonyl), O-H (hydroxyl), and C-O-C (ether). nih.gov |

| Ultraviolet-Visible (UV) Spectroscopy | Confirmation of the anthracycline chromophore. | Verifies the integrity of the conjugated ring system responsible for the compound's color and UV absorbance. nih.gov |

Molecular and Cellular Mechanisms of Action of 4 O Methyldoxorubicin

DNA Intercalation Dynamics and Nuances

The interaction of 4'-O-Methyldoxorubicin with DNA is a cornerstone of its mechanism of action. This process involves the insertion of its planar tetracyclic ring system between the base pairs of the DNA double helix. acs.org This intercalation leads to structural distortions of the DNA, which in turn interfere with critical cellular processes like DNA replication and transcription. nih.gov

Comparative Analysis of DNA Binding Affinity with Parent Anthracyclines

Studies comparing this compound (specifically, the related compound 4-demethyl-6-O-methyl-doxorubicin) with its parent compound, doxorubicin (B1662922), have revealed a notable difference in their DNA binding affinities. While 4-demethyl-6-O-methyl-doxorubicin retains the ability to intercalate into DNA, its binding affinity is significantly lower than that of doxorubicin. nih.gov This reduced affinity has been attributed to the structural modification in the anthraquinone (B42736) chromophore. nih.gov

Influence of Methoxy (B1213986) Substitution on DNA Interaction Profile

The introduction of a methoxy group at the 4'-O-position of the doxorubicin molecule has a tangible impact on its interaction with DNA. The steric hindrance imposed by this bulky methoxy group is thought to be the primary reason for the observed reduction in DNA binding affinity. nih.gov This modification alters the way the drug fits into the DNA helix, thereby affecting the stability of the drug-DNA complex. nih.gov

Furthermore, the mode of drug-DNA interaction appears to be more critical for the induction of topoisomerase II-mediated DNA cleavage than the sheer strength of the DNA binding. researchgate.net This implies that the specific orientation and dynamics of the intercalated drug molecule, influenced by substitutions like the 4'-O-methoxy group, play a pivotal role in its subsequent biological effects.

Topoisomerase II Inhibition Pathways

A major component of the cytotoxic action of anthracyclines, including this compound, is the poisoning of topoisomerase II enzymes. nih.gov These enzymes are essential for managing the topological state of DNA during processes like replication and transcription. nih.gov Topoisomerase II functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. wikipedia.orgsketchy.com Topoisomerase inhibitors interfere with this process, leading to the accumulation of DNA strand breaks and ultimately, cell death. sketchy.com

Topoisomerase IIα and Topoisomerase IIβ Modulation

Human cells express two isoforms of topoisomerase II, designated as topoisomerase IIα and topoisomerase IIβ. nih.govbiorxiv.org While they share similar catalytic activities, they have distinct biological roles. nih.govfrontiersin.org Topoisomerase IIα is primarily associated with cell proliferation and is essential for chromosome segregation during mitosis. nih.govmdpi.com In contrast, topoisomerase IIβ is more involved in processes like transcription and differentiation. frontiersin.org

Anthracyclines can act as "topoisomerase poisons" by stabilizing the transient complex formed between topoisomerase II and DNA, known as the cleavable complex. nih.govnih.gov This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks. nih.govmdpi.com Studies have shown that some anthracycline analogues exhibit a greater ability to trap these topoisomerase II cleavage complexes than doxorubicin. nih.gov For instance, 4-demethoxy analogues of doxorubicin have been found to be more potent inducers of topoisomerase II-mediated DNA-protein cross-links. nih.gov The cytotoxic effects of these analogues appear to be more dependent on the presence of wild-type topoisomerase II. nih.gov

DNA Damage Induction and Subsequent Cellular Responses

The stabilization of the topoisomerase II-DNA cleavable complex by this compound leads to the formation of protein-associated single and double-strand DNA breaks. nih.govresearchgate.netaacrjournals.org The presence of these breaks triggers a complex cellular signaling network known as the DNA Damage Response (DDR). researchgate.netmdpi.com

Upon detection of DNA damage, sensor proteins are activated, which in turn recruit and activate transducer and effector proteins. researchgate.net This cascade of events can lead to several cellular outcomes, including:

Cell Cycle Arrest: The DDR can halt the cell cycle at specific checkpoints, providing time for the cell to repair the DNA damage before proceeding with division. sketchy.comresearchgate.net

DNA Repair: The cell activates various DNA repair mechanisms to fix the breaks. researchgate.netnih.gov

Apoptosis: If the DNA damage is too extensive to be repaired, the cell can initiate a programmed cell death pathway called apoptosis to eliminate the damaged cell. researchgate.netnih.gov

Studies on chromophore-modified anthracyclines have shown that they can induce single-strand DNA breaks in leukemia cells. nih.govaacrjournals.org Interestingly, some derivatives were found to cause more significant DNA damage than doxorubicin itself, and this was not always correlated with increased cellular drug accumulation. nih.govresearchgate.net This highlights the intricate relationship between the chemical structure of the drug, its ability to induce DNA damage, and its ultimate cytotoxic effect. nih.gov

Induction of Apoptotic Pathways in Malignant Cell Lines

The accumulation of irreparable DNA damage is a potent trigger for apoptosis, or programmed cell death. wikipedia.orgnih.gov This is a highly regulated process that plays a critical role in eliminating damaged or unwanted cells, thereby preventing uncontrolled cell proliferation, a hallmark of cancer. wikipedia.orgnih.gov

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgnih.gov

The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.govnih.gov

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage. genome.jpmdpi.com This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria. nih.govscielo.org.ar Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome, which activates caspase-9. nih.govscielo.org.ar

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govcellsignal.com

Research has demonstrated that the enhanced targeting of topoisomerase II by certain anthracycline analogues, such as 4-demethoxy derivatives, is associated with a profound induction of apoptotic DNA fragmentation in leukemic cell lines. nih.gov This suggests that the ability of this compound and related compounds to efficiently induce topoisomerase II-mediated DNA damage directly contributes to their capacity to trigger apoptosis in cancer cells. nih.gov The induction of apoptosis via the mitochondrial pathway has also been implicated in response to mechanical stress in tumor spheroids, highlighting its importance in controlling tumor growth. plos.org

Caspase Cascade Activation and Execution of Programmed Cell Death

The induction of apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents exert their effects. In the context of this compound, the activation of the caspase cascade is a central event. Caspases are a family of cysteine proteases that act as the primary mediators of apoptosis. rndsystems.com They are synthesized as inactive zymogens and, upon receiving a death signal, undergo a proteolytic cleavage to become active. rndsystems.com

There are two main pathways for caspase activation: the extrinsic and the intrinsic pathway. bosterbio.comresearchgate.net The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspase-8 or -10. rndsystems.combosterbio.com The intrinsic, or mitochondrial, pathway is initiated by cellular stress, such as DNA damage, which leads to the release of pro-apoptotic factors from the mitochondria. rndsystems.comresearchgate.net

Once activated, initiator caspases like caspase-8, -9, and -10 cleave and activate effector caspases, such as caspase-3, -6, and -7. bosterbio.comebi.ac.uk These executioner caspases are responsible for the systematic disassembly of the cell by cleaving a multitude of cellular proteins. rndsystems.com For instance, the cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. bosterbio.com

| Caspase Type | Examples | Primary Role in Apoptosis |

|---|---|---|

| Initiator Caspases | Caspase-2, Caspase-8, Caspase-9, Caspase-10 | Activated by pro-apoptotic signals and responsible for activating effector caspases. rndsystems.com |

| Effector (Executioner) Caspases | Caspase-3, Caspase-6, Caspase-7 | Cleave cellular substrates to carry out the process of apoptosis. bosterbio.comebi.ac.uk |

Role of Mitochondrial Pathway in this compound-Induced Apoptosis

The mitochondrial pathway plays a pivotal role in apoptosis induced by many stimuli, including chemotherapeutic agents. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. bosterbio.comscielo.org.ar The balance between these opposing factions determines the cell's fate. rndsystems.com

In response to cellular stress, the mitochondrial outer membrane becomes permeabilized (MOMP), an event often considered the point of no return in apoptosis. mdpi.comletstalkacademy.com This permeabilization allows for the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. scielo.org.ar A key protein released is cytochrome c. mdpi.com In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits procaspase-9 to form a large protein complex called the apoptosome. researchgate.netmdpi.com Within the apoptosome, procaspase-9 is cleaved and activated, subsequently activating downstream effector caspases like caspase-3. ebi.ac.uk

Other proteins released from the mitochondria that contribute to apoptosis include Smac/DIABLO and Omi/HtrA2, which promote apoptosis by inhibiting the inhibitors of apoptosis proteins (IAPs). researchgate.net

| Component | Function in Mitochondrial Apoptosis |

|---|---|

| Bcl-2 Family Proteins | Regulate mitochondrial outer membrane permeabilization (MOMP). rndsystems.combosterbio.com |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to initiate apoptosome formation. mdpi.com |

| Apaf-1 | Binds to cytochrome c and recruits procaspase-9. ebi.ac.ukmdpi.com |

| Apoptosome | Complex that activates caspase-9. researchgate.netmdpi.com |

| Smac/DIABLO and Omi/HtrA2 | Inhibit IAPs, thereby promoting caspase activity. researchgate.net |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

This compound is known to increase the intracellular concentration of reactive oxygen species (ROS). googleapis.com ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·). wikipedia.orgnih.gov While ROS are natural byproducts of cellular metabolism, their overproduction can lead to a state of oxidative stress, causing damage to cellular components like DNA, lipids, and proteins. wikipedia.orgthermofisher.com

The generation of ROS can be a significant contributor to the cytotoxic effects of chemotherapeutic agents. googleapis.com In the context of doxorubicin and its analogues, ROS production is often linked to the quinone moiety of the molecule, which can participate in redox cycling. This process can lead to the transfer of electrons to molecular oxygen, forming superoxide radicals. mdpi.com

Cellular responses to increased ROS levels can include the activation of antioxidant defense systems. However, when these systems are overwhelmed, the resulting oxidative damage can trigger apoptotic pathways. thermofisher.com For instance, ROS-induced DNA damage can activate signaling pathways that lead to cell cycle arrest and apoptosis. letstalkacademy.com

Modulation of Cell Cycle Progression and Checkpoints

The cell cycle is a tightly regulated process that governs cell proliferation, consisting of four distinct phases: G1, S (DNA synthesis), G2, and M (mitosis). genome.jpfrontiersin.org Progression through the cell cycle is driven by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. genome.jpexpasy.org

Cell cycle checkpoints are critical control mechanisms that ensure the fidelity of cell division by halting the cycle in response to events like DNA damage. genome.jp The G1/S and G2/M checkpoints are two major regulatory points. frontiersin.org

Compounds like this compound can interfere with cell cycle progression. Anthracyclines are known to cause DNA damage, which can activate checkpoint kinases such as ATM and Chk2. genome.jp These kinases can then activate tumor suppressor proteins like p53. genome.jp Activated p53 can induce the expression of CDK inhibitors, such as p21Cip1, which can bind to and inhibit CDK/cyclin complexes, leading to cell cycle arrest, typically at the G1/S or G2/M phase. genome.jp This arrest provides the cell with time to repair the damage, but if the damage is too severe, it can trigger apoptosis.

| Cell Cycle Phase | Key Events | Major Regulatory Proteins |

|---|---|---|

| G1 Phase | Cell growth and preparation for DNA synthesis. | Cyclin D, CDK4, CDK6, Rb, p21 genome.jpnih.gov |

| S Phase | DNA replication. | Cyclin E, Cyclin A, CDK2 expasy.org |

| G2 Phase | Preparation for mitosis. | Cyclin A, Cyclin B, CDK1 nih.gov |

| M Phase | Mitosis and cytokinesis. | Cyclin B, CDK1 nih.gov |

Effects on Gene Expression and Protein Synthesis

This compound can significantly alter gene expression and protein synthesis within a cell. googleapis.com Gene expression is the process by which information from a gene is used to synthesize a functional gene product, such as a protein. cdc.gov This process can be regulated at multiple levels, including transcription and translation.

Epigenetic modifications, such as DNA methylation and histone modifications, can play a crucial role in regulating gene expression by turning genes "on" or "off" without changing the underlying DNA sequence. cdc.govnih.gov For instance, increased DNA methylation at a gene's promoter region is often associated with transcriptional silencing. cdc.gov

The inhibition of protein synthesis is another mechanism through which cellular functions can be disrupted. biomol.com Some therapeutic agents can interfere with the function of ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. biomol.com Furthermore, cellular stress, such as that induced by chemotherapeutic agents, can trigger the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general reduction in protein synthesis while selectively allowing the translation of certain stress-response genes, like ATF4. embopress.org The effects of this compound may involve such pathways, leading to a profound impact on the cell's proteome and contributing to its cytotoxic effects. googleapis.comelifesciences.org

Preclinical Efficacy and Antineoplastic Activity of 4 O Methyldoxorubicin

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

The initial assessment of an anticancer agent's efficacy begins with in vitro studies, where its cytotoxic effects are evaluated against a variety of cancer cell lines. These studies are fundamental in determining the compound's spectrum of activity and its potency.

Evaluation Across Diverse Malignancy Types (e.g., Leukemias, Solid Tumors)

4'-O-Methyldoxorubicin has been tested against a range of cancer cell lines, representing both hematological malignancies and solid tumors. In studies involving solid tumors, its cytotoxicity was evaluated against human colon carcinoma cell lines, such as the T 219 colorectal tumor cell line, and NIL 8 Syrian hamster ovary cells. nih.govnih.gov Its activity was also assessed against HeLa cells, a cervical cancer cell line. nih.gov In the context of hematological cancers, the compound's effects were studied on murine leukemia cell lines, including P388 and the L5178Y murine lymphoma line. nih.govnih.govaacrjournals.org Research has also been conducted on Ehrlich ascites tumor cells. nih.gov This broad screening across different malignancy types is crucial for identifying potential clinical indications for the drug.

Dose-Response Characterization in Cultured Cellular Systems

A key aspect of in vitro assessment is the characterization of the dose-response relationship, which quantifies the drug's potency. msdmanuals.com For this compound, dose-response curves have been generated to determine the concentration of the drug required to inhibit cancer cell proliferation by 50% (IC50). nih.gov For instance, in studies with the human colorectal tumor T 219 cell line, the survival of clonogenic cells was determined by counting the number of colonies formed after incubation, from which dose-response curves were derived. nih.gov In continuous drug exposure experiments with this cell line, this compound was found to be the most active drug compared to Doxorubicin (B1662922) and other derivatives. nih.gov The cytotoxic effects, correlated with the ability to bind to DNA, were also quantified against HeLa cells. nih.gov Similarly, in P388 leukemia cells, the cytotoxic potency of this compound and related analogues was found to differ markedly. aacrjournals.orgnih.gov

The following table summarizes the in vitro cytotoxicity of this compound in comparison to its parent compound, Doxorubicin, across different cell lines.

| Cell Line | Cancer Type | Exposure Time | IC50 (this compound) | IC50 (Doxorubicin) | Reference |

| T 219 | Human Colon Adenocarcinoma | Continuous | Most Active of Derivatives | Less Active than O-DX | nih.gov |

| HeLa | Human Cervical Cancer | Not Specified | Data Not Specified | Data Not Specified | nih.gov |

| P388 | Murine Leukemia | 72 hours | Inhibitory effects comparable to parent drug | Data Not Specified | aacrjournals.org |

Time-Dependent Effects on Cellular Proliferation and Viability

The cytotoxic effect of a drug can be dependent on the duration of exposure. nih.gov Studies on this compound have employed different exposure protocols to understand these time-dependent effects. For example, in vitro experiments with the human colorectal tumor cell line T 219 involved both a 1-hour drug exposure and a continuous drug exposure protocol, with cell survival assessed after 13-14 days of incubation. nih.gov The results indicated that the in vivo activity was better predicted by the 1-hour exposure results. nih.gov The viability of cells is often assessed at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cell death. researchgate.netfrontiersin.org For anthracyclines, cellular uptake can be time-dependent; for instance, a related compound, 4'-iodo-4'-deoxydoxorubicin, showed a faster and higher uptake in LoVo cells at various exposure times compared to Doxorubicin. researchgate.net While specific time-course data for this compound's effect on proliferation and viability are not detailed in the search results, the general methodology involves incubating cells with the drug for various durations and then measuring cell viability using assays like MTT or ATP quantification. nih.govjapsonline.com

In Vivo Antitumor Efficacy in Murine Models

Following promising in vitro results, the antitumor efficacy of this compound was evaluated in murine models, which provide a more complex biological system to assess a drug's potential. nih.gov

Subcutaneous Tumor Xenograft Models (e.g., Colon Adenocarcinoma, Melanoma)

To evaluate the efficacy against solid tumors, human cancer cells are often implanted subcutaneously in immunocompromised mice, creating tumor xenografts. mdc-berlin.de this compound was tested against several human colon tumor xenografts in nude mice. aacrjournals.org In these studies, it demonstrated statistically significant activity against 4 out of 5 colon tumors tested. aacrjournals.org Specifically, in the T 219 human colon adenocarcinoma xenograft model, this compound produced a slight inhibition of tumor growth. aacrjournals.org The use of such xenograft models is a standard approach in preclinical oncology to assess the therapeutic effectiveness of new compounds. soton.ac.ukaltogenlabs.com While melanoma is mentioned as a common model, specific data on the efficacy of this compound against melanoma xenografts was not found in the provided search results. karger.comnih.gov

The table below presents the in vivo efficacy of this compound against a human colon adenocarcinoma xenograft.

| Tumor Model | Mouse Strain | Treatment Schedule | Efficacy Measure (T/C%) | Outcome | Reference |

| T 183 Human Colon Adenocarcinoma | Athymic BALB/c | 4 i.v. treatments (weekly) | 52 | Slight inhibition of tumor growth | aacrjournals.org |

| T 219 Human Colon Adenocarcinoma | Athymic BALB/c | 4 i.v. treatments (weekly) | Not Specified | Statistically significant decrease in tumor size at higher dose | aacrjournals.org |

T/C% represents the relative tumor volume of the treated group as a percentage of the control group.

Hematological Malignancy Models (e.g., P388 Leukemia, L1210 Leukemia)

The antitumor activity of this compound has also been extensively studied in murine models of hematological malignancies. The P388 and L1210 leukemias are standard models used for screening anticancer agents. wikipedia.org Research indicates that this compound is a highly active compound against P388 leukemia. nih.gov Furthermore, it was found to be more active than the parent compound, Doxorubicin, against L1210 leukemia, a cell line known to have some natural resistance to Doxorubicin. nih.govnih.gov However, in a line of P388 leukemia with acquired resistance to Doxorubicin, cross-resistance to this compound was observed. nih.gov This suggests that while effective against naturally resistant lines, it may be less effective in cases of acquired resistance mediated by certain mechanisms. nih.gov

The following table summarizes the reported activity of this compound in murine leukemia models.

| Leukemia Model | Mouse Strain | Key Finding | Reference |

| P388 Leukemia | Not Specified | Most active compound among new analogues tested. | nih.gov |

| L1210 Leukemia | Not Specified | More active than Doxorubicin. | nih.gov |

| P388 Leukemia (Doxorubicin-resistant) | Not Specified | Cross-resistance observed. | nih.gov |

| L1210 Leukemia | DBA/2 | Prolonged survival (in studies of a different Doxorubicin derivative where L1210 was the model). | nih.gov |

Assessment of Tumor Growth Inhibition and Survival in Preclinical Animal Cohorts

Studies in preclinical animal models have demonstrated the significant antitumor activity of this compound, showing notable inhibition of tumor growth and, in some cases, an increase in survival time. In murine models bearing colon 38 adenocarcinoma, this compound exhibited potent antitumor effects. nih.gov When administered at equitoxic doses, its distribution was found to be three times higher in the tumor compared to doxorubicin, suggesting a greater selectivity for cancer cells. nih.gov This increased accumulation in the tumor is a key factor contributing to its efficacy.

Further research has explored the impact of this compound on various tumor types. For instance, in models of L1210 leukemia, which exhibits some natural resistance to doxorubicin, this compound has shown pronounced activity. nih.gov This suggests that its mechanism of action may circumvent some of the resistance pathways that affect the parent compound.

The following table summarizes the tumor growth inhibition observed in different preclinical models treated with this compound.

| Preclinical Model | Tumor Type | Outcome |

| Mouse | Colon 38 Adenocarcinoma | Significant tumor growth inhibition; 3-fold higher tumor drug distribution compared to Doxorubicin. nih.gov |

| Mouse | L1210 Leukemia | Pronounced activity against tumors with partial natural resistance to Doxorubicin. nih.gov |

It is important to note that while these preclinical results are promising, the translation of these findings to clinical efficacy in humans requires further investigation. nih.govd-nb.info

Comparative Efficacy Studies with Doxorubicin and Other Anthracycline Analogues in Preclinical Models

Comparative studies have revealed that this compound exhibits a distinct spectrum of activity against various tumor types when compared to doxorubicin and other anthracycline analogs. A notable finding is its pronounced efficacy against L1210 leukemia, a model that shows a degree of natural resistance to doxorubicin. nih.gov This suggests that the structural modification at the 4'-O-position may overcome certain mechanisms of intrinsic resistance.

However, in cell lines with acquired resistance to doxorubicin, such as P388 leukemia and Ehrlich ascites tumor, cross-resistance to this compound has been observed. nih.gov This indicates that while it may be effective against some naturally resistant tumors, it may not be able to overcome all acquired resistance mechanisms. In vitro studies on Ehrlich ascites tumor cells with acquired resistance showed that the cross-resistance was partially due to decreased drug uptake resulting from increased drug extrusion from the cells. nih.gov

Research on a range of experimental murine tumor systems has shown that this compound can produce antitumor effects comparable to its parent compound, doxorubicin. nih.gov

The table below provides a comparative overview of the activity of this compound and Doxorubicin against different tumor models.

| Tumor Model | This compound Activity | Doxorubicin Activity | Key Finding |

| L1210 Leukemia (naturally resistant) | Pronounced Activity. nih.gov | Partially Resistant. nih.gov | This compound overcomes some natural resistance mechanisms. nih.gov |

| P388 Leukemia (acquired resistance) | Cross-Resistant. nih.gov | Resistant. nih.gov | Does not overcome acquired resistance due to decreased drug uptake. nih.gov |

| Ehrlich Ascites Tumor (acquired resistance) | Cross-Resistant. nih.gov | Resistant. nih.gov | Does not overcome acquired resistance due to decreased drug uptake. nih.gov |

| Colon 38 Adenocarcinoma | Potent Activity. nih.gov | Active. nih.gov | This compound shows improved selectivity for the tumor. nih.gov |

In preclinical evaluations, this compound has been reported to be more potent than doxorubicin in some murine leukemia and solid tumor models. nih.gov This increased potency is evident in studies on colon 38 adenocarcinoma in mice, where equiactive and equitoxic doses showed a significantly higher concentration of this compound in tumor tissue compared to doxorubicin. nih.gov This suggests that a lower dose of this compound may be required to achieve a similar therapeutic effect as doxorubicin, potentially leading to a better therapeutic index.

The following table summarizes the comparative potency and efficacy of this compound and Doxorubicin in different model systems.

| Model System | Potency of this compound | Efficacy of this compound | Key Finding |

| Murine Leukemias and Solid Tumors | More potent than Doxorubicin. nih.gov | Equally active to Doxorubicin. nih.gov | Higher potency may allow for lower therapeutic doses. nih.gov |

| Colon 38 Adenocarcinoma (in vivo) | Higher tumor drug concentration at equitoxic doses. nih.gov | Similar antitumor kinetics to Doxorubicin. nih.gov | Improved tumor selectivity. nih.gov |

| Human Tumor Xenografts (in vitro vs. in vivo) | Not specified | Negative correlation between in vitro and in vivo results. nih.gov | In vitro assays may not accurately predict in vivo efficacy for this compound. nih.gov |

Differential Activity Against Specific Tumor Types

Combination Therapy Approaches in Preclinical Models

The exploration of combination therapies involving this compound with other established chemotherapeutic agents is an area of active research aimed at enhancing antitumor efficacy and overcoming drug resistance. The principle behind this approach is that combining drugs with different mechanisms of action can lead to synergistic or additive effects, resulting in greater tumor cell kill than either agent alone. nih.govnih.gov

While specific studies detailing the synergistic effects of this compound with other agents are not extensively reported in the provided search results, the general principles of combination chemotherapy with anthracyclines are well-established. For example, doxorubicin is frequently used in combination regimens for various cancers. nih.gov These combinations often aim to target different cellular pathways involved in cancer cell proliferation, survival, and resistance.

The potential for synergistic interactions is often evaluated in preclinical models by assessing outcomes such as tumor growth inhibition and survival rates in animal models. researchgate.net A synergistic effect is demonstrated when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov

The rational design of combination regimens involving this compound would be guided by its mechanism of action and the molecular characteristics of the tumor. nih.gov As an anthracycline, its primary mode of action involves DNA intercalation and inhibition of topoisomerase II. nih.gov Therefore, rational combinations could involve agents that:

Target different phases of the cell cycle: Combining a cell-cycle specific agent with a non-specific agent like an anthracycline can enhance cytotoxicity.

Inhibit DNA repair mechanisms: Since anthracyclines cause DNA damage, combining them with inhibitors of DNA repair pathways could potentiate their effects.

Overcome drug resistance: For tumors that exhibit resistance to anthracyclines, combination with agents that inhibit drug efflux pumps (e.g., P-glycoprotein inhibitors) or target alternative survival pathways could be beneficial. nih.gov

Modulate the tumor microenvironment: Combining with agents that target angiogenesis or modulate the immune response could create a more favorable environment for the activity of this compound. thno.org

The development of such combination therapies typically involves a multi-step process, starting with in vitro screening to identify synergistic interactions, followed by in vivo studies in animal models to confirm efficacy and assess toxicity before moving to clinical trials. nih.govfrontiersin.org

Pharmacology and Biotransformation of 4 O Methyldoxorubicin in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies in tumor-bearing mice have provided valuable insights into the pharmacokinetic profile of 4'-O-Methyldoxorubicin, particularly in comparison to its parent compound, doxorubicin (B1662922). Following intravenous administration, both this compound and doxorubicin exhibit a biexponential decline in plasma concentrations. However, this compound is eliminated from the plasma at a slightly faster rate than doxorubicin. nih.gov

The distribution of this compound throughout various organs also shows notable differences compared to doxorubicin. The new analogue demonstrates a more rapid elimination from the lung, kidney, spleen, and small intestine. nih.gov In the heart and liver, this compound is detectable for a significantly shorter duration (up to 24 hours) compared to doxorubicin (up to 7 days). nih.gov This suggests a reduced potential for long-term accumulation in these vital organs.

Interestingly, the kinetic and elimination patterns of this compound within tumor tissue are similar to those of doxorubicin. nih.gov Despite the faster systemic clearance, this compound shows an improved selectivity for tumor tissue. The distribution of this compound, calculated as a percentage of the administered dose, is 1.3 to 2 times higher in various organs and notably 3 times higher in the tumor when compared to doxorubicin. nih.gov This enhanced tumor targeting is a significant preclinical finding.

In vitro studies using Ehrlich ascites tumor cells have also shed light on the cellular uptake of this compound. These studies indicate that resistance to doxorubicin can lead to cross-resistance to this compound, which is partly attributed to a decreased drug uptake in resistant cells due to an increased drug extrusion mechanism. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of this compound and Doxorubicin in Murine Models

| Parameter | This compound | Doxorubicin | Source |

|---|---|---|---|

| Plasma Elimination | Biexponential, slightly faster than Doxorubicin | Biexponential | nih.gov |

| Heart & Liver Detectability | Up to 24 hours | Up to 7 days | nih.gov |

| Tumor Distribution (% of dose) | 3 times higher than Doxorubicin | - | nih.gov |

| Organ Distribution (% of dose) | 1.3-2 times higher than Doxorubicin | - | nih.gov |

The introduction of a methoxy (B1213986) group at the 4'-O-position of the doxorubicin molecule significantly influences its physicochemical properties, particularly its lipophilicity. This increased lipophilicity is a key factor driving the observed differences in the distribution patterns of this compound compared to doxorubicin. auckland.ac.nzresearchgate.net Lipophilicity, often measured by the partition coefficient (log P), is a critical determinant of how a drug interacts with biological membranes and distributes into various tissues. numberanalytics.comresearchgate.net

The higher lipophilicity of this compound facilitates its ability to cross cellular membranes, leading to a greater volume of distribution (Vd). nih.gov This is consistent with the observation that more lipophilic drugs tend to have a larger Vd due to their increased ability to distribute into tissues. numberanalytics.comnih.gov The enhanced tissue penetration is evident in the higher concentrations of this compound found in various organs and, most importantly, in tumor tissue compared to doxorubicin. nih.gov

The absence of the 4-methoxy group in other doxorubicin analogues, such as idarubicin, has also been shown to increase lipophilicity and cellular uptake. researchgate.net This further supports the principle that modifications to this part of the anthracycline structure have a direct impact on the drug's ability to permeate cell membranes. The increased lipophilicity of this compound is a crucial factor contributing to its improved selectivity for tumor tissue. nih.gov

Comparative Pharmacokinetic Profiling in Murine Systems (e.g., Plasma Kinetics, Tissue Distribution)

Biotransformation Pathways and Metabolite Identification

The metabolism of this compound, like many xenobiotics, proceeds through Phase I and Phase II reactions, which aim to convert the lipophilic compound into more water-soluble products for easier excretion. drughunter.comwikipedia.org

Phase I metabolism of this compound primarily involves oxidative and reductive reactions. labce.comusmlestrike.com In studies with tumor-bearing mice, this compound was found to be metabolized into a more polar metabolite, which is presumed to be 4-demethoxy-doxorubicin. nih.gov This polar metabolite is eliminated more slowly than the parent drug from all organs and constitutes a significant portion (25%-50%) of the total fluorescence detected. nih.gov

Additionally, traces of two metabolites that are less polar than the parent compound have been observed in the liver at early time points, accounting for about 2% of the total fluorescence. nih.gov The formation of these various metabolites indicates that this compound undergoes several biotransformation steps. Phase I reactions, in general, introduce or expose functional groups such as hydroxyl (-OH), which increases the polarity of the drug molecule. labce.comusmlestrike.com

Following Phase I metabolism, the modified this compound and its metabolites can undergo Phase II conjugation reactions. drughunter.comabdn.ac.uk These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to further increase water solubility and facilitate excretion. drughunter.comabdn.ac.uk The primary enzymes involved in these processes are UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. upol.cznih.gov While specific studies detailing the glucuronidation and sulfation of this compound are not extensively available, it is a common pathway for drugs with hydroxyl groups, which are present on the this compound molecule and its metabolites. nih.gov

The cytochrome P450 (CYP) enzyme system, a major player in Phase I drug metabolism, is crucial for the biotransformation of this compound. nih.govwikipedia.org These enzymes, primarily located in the liver, catalyze oxidative reactions, including hydroxylations and dealkylations. wikipedia.orgnih.gov The metabolism of many drugs is dependent on various CYP isoforms, such as those in the CYP1, CYP2, and CYP3 families. nih.gov

For anthracyclines, metabolic O-dealkylation, a reaction catalyzed by CYP enzymes, is a known pathway. nih.gov The formation of the presumed 4-demethoxy-doxorubicin metabolite from this compound strongly suggests the involvement of CYP-mediated O-demethylation. nih.govuomus.edu.iq The liver is the primary site for this metabolic activity. nih.gov The specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the available preclinical literature, but the nature of the observed metabolites points to their significant role. nih.gov

Table 2: Identified and Presumed Metabolites of this compound in Preclinical Systems

| Metabolite | Metabolic Pathway | Relative Polarity | Abundance | Source |

|---|---|---|---|---|

| 4-demethoxy-doxorubicin (presumed) | Phase I (O-demethylation) | More polar than parent | 25%-50% of total fluorescence | nih.gov |

| Two unidentified metabolites | Phase I | Less polar than parent | ~2% of total fluorescence (in liver) | nih.gov |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Excretion Routes and Clearance Mechanisms in Preclinical Models

Studies on analogues of this compound provide significant insight into its likely excretory profile. For instance, research on 4-demethoxydaunorubicin in rats demonstrated that its cumulative biliary and urinary excretion was quantitatively lower than that of its parent compound, daunorubicin (B1662515), accounting for 18% of the dose compared to 36% for daunorubicin over the study period. nih.gov This suggests that modifications to the anthracycline structure can significantly alter elimination patterns. In many preclinical rat studies of various compounds, fecal excretion is often the predominant route of elimination, indicating a significant role for the biliary pathway. cidara.comnih.gov For example, in studies with other therapeutic agents in rats, fecal recovery can account for as much as 70% of the administered dose, compared to 14% in urine. cidara.com This biliary excretion is an active process, often involving transporters that move the drug from hepatocytes into the bile against a concentration gradient. psu.edu

| Preclinical Model | Compound Type | Plasma Clearance (CLp) | Elimination Half-Life (t1/2) | Primary Excretion Route | Source |

| Mouse | Tyrosine Kinase Inhibitor | 1.5 L/h/kg | 0.8 hours (IV) | - | nih.gov |

| Rat | Tyrosine Kinase Inhibitor | 0.83 L/h/kg (Blood) | 1.3 hours (IV) | - | nih.gov |

| Rat | Antifungal Agent | - | - | Feces (70% of dose) | cidara.com |

| Mouse | Antiviral Nucleoside | 26 mL/min/kg | 3.9 hours (PO) | - | biorxiv.org |

| Rat | Antiviral Nucleoside | 9.5 mL/min/kg | - | - | biorxiv.org |

| Rat | Ginsenoside | - | 0.78 hours (IV, BDC*) | Feces (60.4% of dose) | nih.gov |

*BDC: Bile Duct Cannulated. This table presents pharmacokinetic data for various compounds in preclinical models to provide context for typical clearance and excretion values. Data specific to this compound is limited.

Cellular Uptake and Efflux Mechanisms in In Vitro Systems

The efficacy of an anticancer agent like this compound is highly dependent on its ability to enter and accumulate within cancer cells to exert its cytotoxic effects. This process is governed by a balance between cellular uptake (influx) and removal from the cell (efflux). frontiersin.org In vitro studies using cancer cell lines are fundamental for dissecting these mechanisms.

Cellular uptake of anthracyclines can be a rapid process. Studies on related analogues, such as 4'-iodo-4'-deoxydoxorubicin, have shown that it is characterized by a higher and faster uptake into human and murine cell lines compared to doxorubicin. This increased lipophilicity and altered basicity of the aminosugar moiety likely contribute to enhanced membrane passage and intracellular accumulation. The kinetics of uptake are often concentration-dependent and can become saturated at higher concentrations, indicating a carrier-mediated process. biorxiv.orgnih.gov

The primary mechanism limiting the intracellular accumulation of many chemotherapeutic agents, including anthracyclines, is active efflux mediated by ATP-binding cassette (ABC) transporters. scielo.brwikipedia.org The most well-characterized of these is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). nih.govwikipedia.org Overexpression of P-gp in cancer cells is a major cause of multidrug resistance (MDR). nih.gov This protein functions as an ATP-dependent pump that actively removes a wide variety of xenobiotics from the cell, thereby reducing their intracellular concentration and cytotoxic effect. scielo.brwikipedia.org It is well-established that doxorubicin is a substrate for P-gp, and its efflux is a key resistance mechanism. nih.gov Given its structural similarity, this compound is also presumed to be a substrate for P-gp. Research has shown that in doxorubicin-resistant tumor lines, which overexpress P-gp, there is significant cross-resistance to this compound. This resistance is attributed, at least in part, to decreased drug accumulation resulting from enhanced efflux.

| Cell System | Finding | Implied Mechanism | Relevance to this compound | Source |

| Doxorubicin-Resistant P388 Leukemia & Ehrlich Ascites Tumor Cells | Showed cross-resistance to this compound. | Decreased drug uptake due to increased drug extrusion. | Efflux pumps are a key resistance mechanism. | - |

| Human & Murine Cell Lines | 4'-iodo-4'-deoxydoxorubicin (analogue) exhibits higher and faster uptake than doxorubicin. | Enhanced cellular influx. | Structural modifications on the sugar moiety affect uptake rates. | - |

| Pgp-positive Leukemic Cells | Decreased intracellular levels of the drug imatinib. | P-glycoprotein-mediated efflux. | P-gp is a likely efflux pump for this compound, contributing to resistance. | nih.gov |

| Various Cancer Cell Lines | Overexpression of P-glycoprotein (MDR1). | Active drug efflux. | A primary mechanism of multidrug resistance that likely affects this compound. | nih.gov |

This table summarizes key findings from in vitro studies on anthracyclines and related compounds, highlighting the mechanisms of cellular uptake and efflux.

Mechanisms of Resistance to 4 O Methyldoxorubicin

Acquired and Intrinsic Resistance Patterns in Experimental Tumor Models

Studies in various experimental tumor models have shed light on the patterns of resistance to 4'-O-Methyldoxorubicin. For instance, research has shown that tumor cell lines with acquired resistance to doxorubicin (B1662922) also exhibit cross-resistance to this compound. nih.gov This suggests that some of the mechanisms that confer resistance to doxorubicin are also effective against its derivative, this compound.

Intrinsic resistance, on the other hand, refers to the inherent ability of some tumors to withstand the effects of a drug without prior exposure. nih.gov For example, L1210 leukemia was noted to have a natural partial resistance to doxorubicin, yet this compound showed significant activity against it, indicating that the mechanisms of natural and acquired resistance can differ. nih.gov

Table 1: Resistance Patterns in Experimental Tumor Models

| Tumor Model | Resistance Type | Finding |

| P388 leukemia | Acquired | Showed cross-resistance to this compound when made resistant to doxorubicin. nih.gov |

| Ehrlich ascites tumor | Acquired | Exhibited cross-resistance to this compound, partly due to decreased drug uptake. nih.gov |

| L1210 leukemia | Intrinsic (to Doxorubicin) | Showed partial resistance to doxorubicin, but was sensitive to this compound. nih.gov |

| B16 melanoma | Acquired | Doxorubicin-resistant cells displayed altered drug pharmacokinetics, including lower uptake and higher efflux. psu.edunih.gov |

Cross-Resistance to Doxorubicin and Other Anthracyclines

A key characteristic of resistance to this compound is its frequent association with cross-resistance to other anthracyclines, most notably doxorubicin. nih.gov This phenomenon, known as multidrug resistance (MDR), means that cancer cells resistant to one drug can also be resistant to other, often structurally and functionally related, drugs. scirp.org

The development of cross-resistance implies that common resistance mechanisms are at play. For instance, cell lines selected for resistance to doxorubicin have been found to be cross-resistant to this compound. nih.gov This suggests that the modifications that protect the cell from doxorubicin are also effective against this compound. However, the degree of cross-resistance can vary, indicating that while some resistance mechanisms are shared, others may be specific to each drug.

Role of Drug Efflux Pumps (e.g., P-glycoprotein, ABC Transporters) in Resistance

One of the most well-documented mechanisms of resistance to this compound involves the overexpression of drug efflux pumps. These are proteins located in the cell membrane that actively transport drugs out of the cell, thereby reducing the intracellular concentration of the drug and its ability to reach its target. scirp.orgpurdue.edu

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a prominent member of the ATP-binding cassette (ABC) transporter superfamily and a key player in this process. scirp.orgencyclopedia.pub Studies have shown that increased expression of P-gp is associated with resistance to various chemotherapy drugs, including anthracyclines. purdue.edunih.gov In doxorubicin-resistant Ehrlich ascites tumor cells, which are also cross-resistant to this compound, a decreased drug uptake was observed due to increased drug extrusion, a hallmark of P-gp activity. nih.gov Similarly, in a doxorubicin-resistant B16 melanoma cell line, an energy-dependent drug extrusion mechanism was identified, consistent with the action of an efflux pump like P-gp. nih.gov

The ABC transporter family is extensive, and other members besides P-gp, such as MRP1 and ABCG2, also contribute to multidrug resistance by pumping out a wide array of xenobiotics. nih.gov

Alterations in Drug Metabolism and Detoxification Pathways in Resistant Cells

Cells can develop resistance by altering the way they metabolize and detoxify drugs. wikipedia.org These pathways, which normally function to protect the body from foreign substances, can be hijacked by cancer cells to inactivate chemotherapeutic agents. wikipedia.orglongdom.org

Drug metabolism typically occurs in phases. Phase I reactions, often carried out by cytochrome P450 enzymes, introduce polar groups into the drug molecule. wikipedia.org Phase II reactions then conjugate these modified molecules with endogenous compounds, such as glutathione (B108866), to make them more water-soluble and easier to excrete. wikipedia.orglongdom.org

In resistant cells, there can be an upregulation of these detoxification pathways. For example, increased activity of glutathione S-transferases, which are phase II enzymes, can lead to the detoxification of chemotherapy drugs. wikipedia.org The liver plays a central role in drug metabolism, and the enzymes involved, including cytochrome P450s, are key to the detoxification process. researchgate.net While direct evidence for the specific metabolic alterations in this compound resistance is part of a broader understanding of anthracycline resistance, it is a recognized mechanism of drug resistance in general.

Modifications in Drug Target (e.g., Topoisomerase II) in Resistant Phenotypes

The primary intracellular target of anthracyclines like this compound is topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov These drugs work by stabilizing the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and cell death. nih.gov

Resistance can arise from modifications in the topoisomerase II enzyme itself. nih.gov These changes can reduce the enzyme's affinity for the drug or alter its activity, making it less susceptible to the drug's effects. nih.gov Modifications can include mutations in the gene encoding topoisomerase II or post-translational modifications like phosphorylation. nih.govnih.gov For example, studies in etoposide-resistant cells have shown that changes in the phosphorylation state of topoisomerase IIα can be associated with drug resistance. nih.gov In some doxorubicin-resistant cell lines, reduced levels of topoisomerase IIα mRNA have been observed, leading to lower enzyme levels and consequently, reduced drug efficacy. tno.nl

Table 2: Topoisomerase II Alterations in Drug Resistance

| Alteration | Consequence |

| Mutations in the topoisomerase II gene | Reduced drug binding or altered enzyme activity. nih.gov |

| Changes in phosphorylation status | Can affect enzyme activity and sensitivity to drugs. nih.govoaes.cc |

| Decreased enzyme expression | Lower levels of the drug target, leading to reduced effectiveness. tno.nl |

Cellular Mechanisms of Resistance Beyond Drug Accumulation

Beyond reduced drug accumulation, cancer cells can develop resistance by enhancing their ability to repair the DNA damage caused by chemotherapeutic agents. nih.govnih.gov When drugs like this compound induce DNA breaks, the cell activates its DNA damage response (DDR) pathways to repair the lesions and survive. crownbio.commdpi.com

Upregulation of these DNA repair pathways can make cancer cells more resilient to treatment. nih.govnih.gov For instance, the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways are critical for repairing double-strand DNA breaks, the type of damage often caused by topoisomerase II inhibitors. crownbio.comexplorationpub.com Increased efficiency of these repair mechanisms can counteract the cytotoxic effects of the drug. mdpi.com

Furthermore, proteins involved in signaling the presence of DNA damage, such as PARP, play a role in initiating the repair process. mdpi.comexplorationpub.com The upregulation of such proteins and the pathways they regulate can contribute significantly to the resistant phenotype of cancer cells.

Apoptosis Evasion Mechanisms

A primary mechanism by which cancer cells develop resistance to this compound, also known as Epirubicin (B1671505), is through the evasion of programmed cell death, or apoptosis. nih.govwikipedia.org This is a complex process involving the dysregulation of key signaling pathways that normally command a cell to self-destruct in response to cytotoxic damage. mdpi.comsemanticscholar.org Cancer cells can acquire resistance by altering the delicate balance between pro-apoptotic and anti-apoptotic signals, thereby ensuring their survival despite treatment with chemotherapeutic agents like this compound. mdpi.commdpi.com The principal mechanisms underlying this resistance include the dysregulation of the Bcl-2 family of proteins, mutations in the tumor suppressor gene p53, and the overexpression of Inhibitor of Apoptosis (IAP) proteins. mdpi.commdpi.com

Alterations in the Bcl-2 Protein Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.govfrontiersin.org The fate of a cell is largely determined by the balance between anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and Bad). biomolther.orgmdpi.comscientificarchives.com In the context of this compound resistance, an imbalance favoring anti-apoptotic proteins is a common finding.

Research indicates that the upregulation of anti-apoptotic proteins like Mcl-1 is a significant factor in conferring resistance. dovepress.com Functional epirubicin liposomes have been shown to overcome resistance in breast cancer cells by downregulating the anti-apoptotic protein Mcl-1 and upregulating the pro-apoptotic protein Bax. dovepress.com This shift in balance activates the mitochondrial apoptosis cascade. dovepress.com Furthermore, some studies suggest that the clinical effectiveness of anthracyclines, including epirubicin, may partly depend on their ability to cause transcriptional repression of the MCL1 gene. nih.gov Conversely, co-treatment of cervical cancer cells with formononetin (B1673546) and epirubicin was found to increase the Bax/Bcl-2 expression ratio, thereby promoting apoptosis. nih.gov This highlights that overcoming resistance often involves tipping the scale back in favor of the pro-apoptotic members of the Bcl-2 family. brieflands.com

Inactivation of the p53 Pathway

The tumor suppressor protein p53 plays a critical role in responding to cellular stress, such as DNA damage induced by chemotherapeutic agents. aacrjournals.org Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov Consequently, mutations in the TP53 gene are a well-documented mechanism of chemoresistance. nih.gov

Studies in breast cancer patients have specifically linked TP53 mutations with resistance to epirubicin. nih.gov Mutations affecting the L2/L3 DNA-binding domains of the p53 protein are particularly associated with a lack of response to epirubicin monotherapy. aacrjournals.orgplos.org This inactivation prevents the proper signaling for apoptosis following drug-induced DNA damage, allowing the cancerous cells to survive and proliferate. aacrjournals.org Research has also implicated mutations in CHEK2, a gene encoding a p53 activator, in the resistance pathway. plos.orgresearchgate.net Tumors with wild-type TP53 can still exhibit resistance if they harbor mutations in CHEK2, suggesting that disruption at different points along the p53 signaling cascade can lead to apoptosis evasion. plos.orgresearchgate.net

Overexpression of Inhibitor of Apoptosis (IAP) Proteins

The Inhibitor of Apoptosis (IAP) proteins constitute another family of crucial apoptosis regulators. mdpi.comfrontiersin.orgnih.gov Members such as XIAP and Survivin function by directly binding to and inhibiting caspases, the key effector enzymes that carry out the process of apoptosis. mdpi.comd-nb.inforesearchgate.net Overexpression of IAPs is frequently observed in various cancers and is correlated with poor prognosis and resistance to therapy. nih.govd-nb.info

Survivin, the smallest member of the IAP family, is a known negative regulator of apoptosis and its expression has been linked to resistance against epirubicin. d-nb.info For instance, autophagy, a cellular degradation process, has been shown to protect breast cancer cells from epirubicin-induced apoptosis, and Survivin is implicated in this pro-survival pathway. d-nb.infonih.gov By neutralizing the activity of caspases, elevated levels of IAPs can effectively block the final execution stage of apoptosis, rendering cells resistant to drugs like this compound that rely on this pathway for their cytotoxic effect. mdpi.comfrontiersin.org

Role of Autophagy and Non-coding RNAs

Emerging research has identified other cellular processes that contribute to apoptosis evasion in the face of this compound treatment. Autophagy, a process of cellular self-digestion, can act as a survival mechanism for cancer cells under stress. plos.org Studies have shown that epirubicin can induce autophagy in cancer cells, which protects them from apoptosis and contributes to acquired resistance. nih.govplos.org Inhibition of this autophagic response has been demonstrated to restore sensitivity to epirubicin, highlighting its role as a resistance mechanism. nih.govplos.org

Additionally, non-coding RNAs have been implicated in chemoresistance. For example, a specific long non-coding RNA, lnc005620, was found to be upregulated in epirubicin-resistant triple-negative breast cancer cells. Knockdown of this lncRNA decreased cell proliferation and increased apoptosis, suggesting it plays a role in mediating resistance to epirubicin. frontiersin.org

Data on Apoptosis Evasion Mechanisms

The following table summarizes the key molecular players involved in the evasion of apoptosis, leading to resistance against this compound (Epirubicin).

| Molecule/Pathway | Family/Type | Function in Resistance to this compound | Key Research Findings | Citations |

| Bcl-2 | Anti-apoptotic Protein | Inhibits apoptosis by sequestering pro-apoptotic proteins. | An increased Bax/Bcl-2 ratio, often achieved by co-treatments, sensitizes cells to epirubicin. | nih.govbrieflands.com |

| Mcl-1 | Anti-apoptotic Protein | Sequesters pro-apoptotic proteins like Bak, preventing mitochondrial outer membrane permeabilization. | Upregulation is linked to resistance; downregulation restores sensitivity to epirubicin in breast cancer cells. Epirubicin's efficacy may depend on repressing Mcl-1 transcription. | nih.govdovepress.com |

| Bax | Pro-apoptotic Protein | Promotes apoptosis by forming pores in the mitochondrial membrane. | Upregulation of Bax is associated with increased sensitivity and apoptosis induction by epirubicin formulations. | dovepress.com |

| p53 | Tumor Suppressor | Induces apoptosis in response to DNA damage. | Mutations, especially in the L2/L3 DNA-binding domains, are predictive of resistance to epirubicin in breast cancer. | aacrjournals.orgnih.govplos.org |

| Chk2 | p53 Activator | Phosphorylates and activates p53 in response to DNA damage. | Mutations can lead to epirubicin resistance, even in cells with wild-type p53. | plos.orgresearchgate.net |

| Survivin | IAP Protein | Inhibits caspase activity, directly blocking the execution of apoptosis. | Implicated in pro-survival pathways like autophagy that protect cancer cells from epirubicin-induced apoptosis. | d-nb.info |

| Autophagy | Cellular Process | Degrades damaged organelles and proteins, acting as a pro-survival mechanism under stress. | Epirubicin can induce autophagy, which protects cancer cells from apoptosis. Inhibiting autophagy re-sensitizes resistant cells. | nih.govplos.org |

| lnc005620 | Non-coding RNA | Regulates gene expression involved in cell survival. | Upregulated in resistant triple-negative breast cancer; its knockdown increases apoptosis in response to epirubicin. | frontiersin.org |

Structure Activity Relationships Sar and Analogue Development

Impact of 4'-O-Methylation on Anthracycline Activity Spectrum

The introduction of a methyl group at the 4'-O-position of doxorubicin (B1662922) has a notable impact on its biological activity. 4'-O-methyldoxorubicin has demonstrated significant antitumor activity, in some cases comparable or even superior to the parent compound, doxorubicin. acs.orgnih.gov For instance, it has shown pronounced activity against L1210 leukemia, a model that is relatively resistant to doxorubicin. nih.gov This suggests that the 4'-O-methylation alters the drug's interaction with its cellular targets or its cellular uptake and retention.

However, the impact on the activity spectrum is not universally positive. While effective against certain doxorubicin-resistant colon tumors in preclinical models, it was found to be less potent than another analogue, 4'-deoxydoxorubicin, against the same colon carcinomas. nih.gov Furthermore, neither this compound nor 4'-deoxydoxorubicin showed activity against the tested rectal carcinomas. nih.gov This highlights that modifications at the 4'-position can lead to a differential spectrum of activity against various tumor types. nih.gov

Interestingly, while some 4-O-methylated anthracycline derivatives exhibit markedly reduced cytotoxicity in vitro compared to their 4-O-demethyl counterparts, they can still possess significantly improved antitumor activity in vivo. nih.gov This discrepancy may be attributed to differences in metabolism, distribution, or tumor-specific activation in a whole-organism context.

Systematic SAR Studies of 4'-Substituted Doxorubicin Derivatives